molecular formula C8H8N4O B13917067 N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13917067
M. Wt: 176.18 g/mol
InChI Key: OMAPJCSVOIOSHB-UHFFFAOYSA-N
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Description

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the formation of the pyrazolopyridine core followed by acylation. One common method starts with the cyclization of appropriate precursors to form the pyrazolopyridine ring system. For instance, the reaction of hydrazine derivatives with pyridine carboxaldehydes under acidic conditions can yield the desired pyrazolopyridine core. Subsequent acylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety. Additionally, the use of automated reactors and purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]pyridines: Similar to N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide but with a different arrangement of the nitrogen atoms in the ring system.

Uniqueness

This compound is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13)

InChI Key

OMAPJCSVOIOSHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C=NNC2=C1

Origin of Product

United States

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